molecular formula C10H11BrClN B7902079 N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

Cat. No.: B7902079
M. Wt: 260.56 g/mol
InChI Key: BVUDMINJUAVQSL-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine is a bromo- and chloro-substituted aromatic compound featuring a cyclopropanamine moiety, making it a valuable chemical intermediate in organic and medicinal chemistry research. The compound's structure incorporates a 2-bromo-5-chlorophenyl ring, which provides distinct electronic and steric properties due to the presence of both electron-withdrawing halogen atoms. The primary amine group is incorporated into a strained cyclopropane ring, a structure known for its unique reactivity and potential to influence the conformational properties of molecules . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential utility in various research areas, including the development of ligands for biological targets. Cyclopropanamine derivatives, as a class, have been investigated for their inhibitory activity against various enzymes. For instance, some cyclopropanamine compounds are the subject of patents for their use as LSD1 (lysine-specific demethylase 1A) inhibitors and for the treatment of a range of conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as psychiatric and developmental disorders . The specific halogen pattern on the phenyl ring makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening . Applications/Specific Research Value: Medicinal Chemistry: A key synthetic intermediate for constructing potential therapeutic agents. Its structure is relevant in the exploration of treatments for central nervous system (CNS) disorders, oncology, and other disease areas . Chemical Biology: Useful as a scaffold for developing molecular probes to study enzyme function and receptor interactions, partly due to the potential for halogen bonding facilitated by the bromine atom . Methodology Development: Can be used in the synthesis of more constrained, peptidomimetic structures. Incorporating chiral, N-alkylated amino acid analogs into oligomers is a strategy to create compounds with enhanced conformational stability and improved bioavailability profiles compared to linear peptides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-10-4-1-8(12)5-7(10)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUDMINJUAVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine and Its Precursors

Synthetic Routes to 2-Bromo-5-chlorobenzyl Derivatives

The preparation of the 2-bromo-5-chlorobenzyl portion of the target molecule typically begins with a suitably substituted aromatic precursor, which then undergoes halogenation and functionalization to introduce the necessary bromine and chloro groups, as well as the benzylic functionality required for subsequent coupling with cyclopropanamine.

Halogenation and Functionalization Strategies of Aromatic Precursors

The synthesis of the key intermediate, 2-bromo-5-chlorotoluene, often starts from 3-chlorotoluene. guidechem.comcymitquimica.comnih.gov This precursor can undergo electrophilic aromatic substitution to introduce a bromine atom at the ortho position relative to the methyl group and meta to the chlorine atom. Industrial synthesis of 3-chlorotoluene can be achieved through the direct chlorination of toluene, followed by distillation to isolate the desired meta isomer. guidechem.com

One common laboratory-scale approach involves the bromination of 3-chlorotoluene. For instance, treatment of 3-chlorotoluene with bromobutane and bromine in the presence of a Lewis acid catalyst like ferric chloride can yield 2,4-dibromo-5-chlorotoluene. guidechem.com However, for the specific synthesis of 2-bromo-5-chlorotoluene, more regioselective methods are required.

Another strategy involves the Sandmeyer reaction, starting from an appropriately substituted aniline. For example, m-toluidine can be diazotized and subsequently treated with cuprous chloride to yield 3-chlorotoluene. chemicalbook.com This product can then be selectively brominated.

The table below summarizes some common starting materials for the synthesis of 2-bromo-5-chlorotoluene.

Starting MaterialReagents and ConditionsProductReference
3-ChlorotolueneBromine, Iron catalyst2-Bromo-5-chlorotoluene nih.gov
m-Toluidine1. NaNO₂, HCl; 2. CuCl3-Chlorotoluene chemicalbook.com
TolueneCl₂, Lewis acid catalyst3-Chlorotoluene guidechem.com

Formation of Benzylic Halides

Once 2-bromo-5-chlorotoluene is obtained, the next step is the formation of a benzylic halide, typically 2-bromo-5-chlorobenzyl bromide. This is a crucial step as the benzylic position is activated for subsequent nucleophilic substitution by cyclopropanamine.

Benzylic bromination is a well-established transformation that proceeds via a free-radical mechanism. masterorganicchemistry.com The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. libretexts.org This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com

Alternatively, direct bromination of the benzylic position can be achieved using bromine at high temperatures, though this method can sometimes lead to bromination of the aromatic ring as a side reaction. masterorganicchemistry.com

The resulting 2-bromo-5-chlorobenzyl bromide is a key intermediate that can be used directly in the final coupling step. aip.org Alternatively, it can be converted to other functional groups, such as an aldehyde (2-bromo-5-chlorobenzaldehyde), which is also a suitable precursor for the final reaction. nih.gov The conversion of the benzyl (B1604629) bromide to the aldehyde can be achieved through various oxidation methods.

Preparation of Cyclopropanamine and Substituted Cyclopropanamine Building Blocks

Cyclopropanamine is a valuable building block in medicinal chemistry and agrochemicals due to the unique conformational constraints and electronic properties imparted by the cyclopropyl (B3062369) ring. acsgcipr.org Its synthesis has been the subject of extensive research, leading to a variety of methodologies.

Cyclopropanation Reactions for Amine Precursors

The construction of the cyclopropane (B1198618) ring is a fundamental step in the synthesis of cyclopropanamine. One common approach is the cyclopropanation of an alkene precursor. For example, the reaction of an allylic amine with a carbene or carbenoid species can lead to the formation of a cyclopropylamine (B47189) derivative. researchgate.net The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation.

Another strategy involves the intramolecular cyclization of a suitable precursor. For instance, a γ-haloamine can undergo an intramolecular nucleophilic substitution to form the cyclopropane ring.

Introduction of Cyclopropyl Moiety into Amines

Several methods exist for the direct introduction of a cyclopropyl group onto an amine. One of the most widely used methods is the Hofmann rearrangement of cyclopropanecarboxamide. google.com This reaction involves the treatment of the amide with a hypohalite solution, such as sodium hypobromite, followed by heating to induce the rearrangement and subsequent hydrolysis to yield cyclopropanamine. guidechem.com

Another important route is the Curtius rearrangement of a cyclopropanecarboxylic acid derivative. nih.gov This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired cyclopropanamine.

The table below outlines some of the key synthetic routes to cyclopropanamine.

Starting MaterialKey TransformationReagentsProductReference
CyclopropanecarboxamideHofmann RearrangementNaOBr, NaOHCyclopropanamine google.comguidechem.com
Cyclopropanecarboxylic acidCurtius Rearrangement1. SOCl₂; 2. NaN₃; 3. Heat; 4. H₂OCyclopropanamine nih.gov
γ-ButyrolactoneMulti-step synthesisVariousCyclopropanamine google.com

Primary Synthetic Routes for N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

The final step in the synthesis of this compound involves the coupling of the 2-bromo-5-chlorobenzyl moiety with cyclopropanamine. The most common and efficient method for this transformation is reductive amination. youtube.comias.ac.inresearchgate.netyoutube.comorganic-chemistry.org

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comias.ac.in In this specific synthesis, 2-bromo-5-chlorobenzaldehyde (B66733) is reacted with cyclopropanamine in the presence of a reducing agent. nih.gov

A variety of reducing agents can be employed for this reaction, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common. ias.ac.inorganic-chemistry.org Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and is selective for the reduction of the iminium ion in the presence of the aldehyde.

Preparation of 2-bromo-5-chlorobenzaldehyde: This can be achieved through the oxidation of 2-bromo-5-chlorobenzyl alcohol or other suitable methods. oakwoodchemical.com

Reductive Amination: 2-bromo-5-chlorobenzaldehyde is reacted with cyclopropanamine in a suitable solvent, such as methanol or dichloromethane, in the presence of a reducing agent like sodium borohydride. ias.ac.inresearchgate.net

An alternative approach involves the direct N-alkylation of cyclopropanamine with 2-bromo-5-chlorobenzyl bromide. aip.orgaip.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide from the benzylic carbon. This reaction is typically carried out in the presence of a base to neutralize the HBr that is formed.

The table below presents the primary synthetic routes to the target compound.

Nucleophilic Substitution with Cyclopropanamine

A primary and straightforward method for the synthesis of this compound is through the direct nucleophilic substitution of a suitable precursor, 2-bromo-5-chlorobenzyl halide, with cyclopropanamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropanamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group (typically bromide or chloride).

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the minimization of side products, such as over-alkylation.

General Reaction Scheme: Nucleophilic Substitution Reaction

Scheme 1: Nucleophilic substitution of 2-bromo-5-chlorobenzyl bromide with cyclopropanamine.

Commonly employed conditions for this type of N-alkylation are summarized in the table below.

ParameterTypical ConditionsPurpose
Solvent Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Tetrahydrofuran (THF)To dissolve reactants and facilitate the reaction.
Base Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N)To neutralize the HBr byproduct.
Temperature Room Temperature to 80 °CTo provide sufficient energy for the reaction without causing degradation.
Reactant Ratio Slight excess of cyclopropanamineTo drive the reaction to completion and minimize dialkylation.

This method is often favored for its operational simplicity and the use of relatively inexpensive reagents.

Catalytic Amine Coupling Approaches

Modern synthetic chemistry offers powerful catalytic methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a versatile approach for synthesizing aryl amines. wikipedia.org While typically used for coupling amines with aryl halides, variations of this methodology can be applied to the N-alkylation of amines with benzyl halides.

This approach involves the coupling of a 2-bromo-5-chlorophenyl derivative with cyclopropanamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the benzyl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.

Key Components of Catalytic Amine Coupling:

ComponentExampleRole in Reaction
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))The source of the active Pd(0) catalyst.
Phosphine Ligand Xantphos, BINAP, DavePhosStabilizes the palladium center and facilitates key steps in the catalytic cycle. organic-chemistry.orgchemrxiv.org
Base Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)Facilitates the deprotonation of the amine, making it a more active nucleophile. organic-chemistry.org
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent catalyst deactivation.

The advantage of catalytic methods lies in their broad substrate scope and tolerance for various functional groups, often proceeding under milder conditions than traditional methods.

Exploration of Alternative Synthetic Pathways for this compound

Beyond direct substitution and coupling, reductive amination provides a robust alternative for the synthesis of this compound. This two-step, one-pot process begins with the reaction of an aldehyde, 2-bromo-5-chlorobenzaldehyde, with cyclopropanamine to form an intermediate imine. nih.gov This imine is then reduced in situ to the target secondary amine using a suitable reducing agent.

General Reaction Scheme: Reductive Amination Reaction

Scheme 2: Reductive amination of 2-bromo-5-chlorobenzaldehyde with cyclopropanamine.

The selection of the reducing agent is crucial; it must be mild enough to selectively reduce the imine C=N bond without affecting the aldehyde or the aryl halide functionalities.

Common Reducing Agents for Reductive Amination:

Reducing AgentAbbreviationCharacteristics
Sodium borohydrideNaBH₄A common, cost-effective reagent.
Sodium cyanoborohydrideNaBH₃CNMore selective for imines over carbonyls, effective at neutral to slightly acidic pH.
Sodium triacetoxyborohydrideSTAB, NaBH(OAc)₃A mild and highly effective reagent for reductive aminations, often providing high yields.

Reductive amination is a widely used and reliable method, particularly when the corresponding aldehyde is readily available and stable.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing reaction time and cost. For any of the synthetic routes discussed, a systematic variation of parameters is typically performed.

A hypothetical optimization study for the nucleophilic substitution pathway (Section 2.3.1) might explore the interplay between the base and solvent. The goal is to identify a combination that promotes the desired reaction while suppressing the formation of impurities.

Hypothetical Optimization Data for Nucleophilic Substitution:

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile601265
2K₂CO₃ (1.5)DMF601272
3Et₃N (2.0)Acetonitrile601258
4K₂CO₃ (2.5)DMF60885
5K₂CO₃ (2.5)DMF80683 (with impurities)

From this hypothetical data, the conditions in Entry 4 (2.5 equivalents of K₂CO₃ in DMF at 60 °C for 8 hours) would be selected as optimal, providing the highest yield in a reasonable timeframe without significant side product formation. Similar optimization studies would be conducted for catalytic coupling (varying ligand, base, and temperature) and reductive amination (varying reducing agent and pH) to determine the most efficient protocol for the synthesis of this compound. wikipedia.org

Mechanistic Organic Chemistry of N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine Transformations

Investigation of Reaction Mechanisms for Functional Group Interconversions of N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

The interconversion of functional groups within this compound involves a variety of reaction mechanisms, primarily centered on the amine moiety and the aromatic ring.

The secondary amine in this compound is susceptible to oxidation through several potential pathways, depending on the nature of the oxidizing agent.

With reagents like hydrogen peroxide or peroxy acids, the oxidation is likely to proceed through the formation of an intermediate N-oxide. For secondary amines, these intermediates can be unstable and may undergo further reactions. libretexts.org One possible pathway involves the formation of a hydroxylamine (B1172632) derivative. However, these hydroxylamines are often readily oxidized further. libretexts.org The specific products would be highly dependent on the reaction conditions.

Another plausible mechanism, particularly with metal-based oxidants like permanganate (B83412), involves the transfer of a hydride ion from the carbon adjacent to the nitrogen to the oxidant. This would generate a carbocationic intermediate, which could then react with a nucleophile or undergo rearrangement. Kinetic studies on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate have shown that the reaction is first order with respect to both the amine and the oxidant, and a substantial kinetic isotope effect confirms the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in This suggests a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in

Computational studies on the oxidation of amines by hydrogen peroxide suggest that without protic solvent catalysis, the barriers are very high. wayne.edu The mechanism is believed to involve a protonated solvent molecule transferring a proton to the hydroperoxide in concert with another solvent molecule stabilizing the transfer of HO+ to the nucleophile. wayne.edu

Oxidizing AgentProposed IntermediatePotential ProductsMechanistic Notes
Peroxy Acids (e.g., m-CPBA)N-oxide, HydroxylamineNitrone, Aldehyde, AmideThe reaction course is complex and depends on conditions. libretexts.org
Hydrogen PeroxideN-oxide, HydroxylamineNitrone, Cleavage productsCatalysis by CO2 can form peroxymonocarbonate as the active oxidant. acs.org
Permanganate (e.g., KMnO4)Carbocation (via hydride transfer)Aldimine, AldehydeThe rate-determining step is the cleavage of the α-C-H bond. ias.ac.in
PeroxydisulfateRadical CationOrtho-aminoaryl sulfatesThe reaction is first order in both amine and oxidant. researchgate.net

While this compound itself is an amine, its derivatives, such as amides formed from acylation of the secondary amine, can undergo reduction. The reduction of amides to amines is a fundamental transformation in organic synthesis.

A common and effective method for the reduction of secondary amides is the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial nucleophilic attack of the hydride ion on the amide carbonyl carbon. This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the corresponding tertiary amine. masterorganicchemistry.com

Catalytic hydrosilylation is another powerful method for amide reduction and often offers greater chemoselectivity. Various transition metal catalysts, including those based on iridium, platinum, and cobalt, can be employed with silanes as the reducing agents. organic-chemistry.orgrsc.org For instance, an iridium-catalyzed reduction of secondary amides to imines and secondary amines has been reported using diethylsilane (B7801327) as the reductant. organic-chemistry.org The reaction can be controlled to yield either the imine or the fully reduced amine.

DerivativeReducing AgentCatalyst (if any)Product
N-acyl derivative (Amide)Lithium Aluminum Hydride (LiAlH₄)NoneN-alkyl-N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine
N-acyl derivative (Amide)Silanes (e.g., Et₂SiH₂)Iridium, Platinum, or Cobalt complexesN-alkyl-N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

The 2-bromo-5-chlorophenyl ring of the molecule can potentially undergo both nucleophilic and electrophilic aromatic substitution reactions, although the reaction conditions and outcomes will be significantly different.

Nucleophilic Aromatic Substitution (SNA r):

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally expected to be challenging. The presence of halogen substituents (bromo and chloro) alone does not sufficiently activate the ring towards nucleophilic attack. Such reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The cyclopropylaminomethyl group is an electron-donating group, which would further disfavor this type of reaction. Therefore, forcing conditions (high temperature and pressure) would likely be required for any nucleophilic substitution to occur.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a more plausible transformation for this molecule. The regiochemical outcome of such a reaction will be dictated by the directing effects of the three substituents on the ring: the bromo, chloro, and N-cyclopropylaminomethyl groups.

Bromo and Chloro groups: These are deactivating but ortho, para-directing groups.

N-cyclopropylaminomethyl group: This is an activating and ortho, para-directing group.

The activating effect of the alkylamino group is generally stronger than the deactivating effect of the halogens. Therefore, electrophilic attack will be directed to the positions ortho and para to the N-cyclopropylaminomethyl group. The available positions are C4 and C6. Steric hindrance from the adjacent bromo group might influence the relative rates of attack at these positions. Theoretical analysis and experimental verification of electrophilic aromatic bromination on substituted benzenes have shown that the regioselectivity can be reliably predicted by considering the electronic and steric effects of the substituents. nih.govyoutube.comlibretexts.org

Reaction TypeReagentsDirecting InfluencePredicted Major Product(s)
NitrationHNO₃, H₂SO₄Ortho, para to -CH₂-N group4-Nitro and/or 6-Nitro derivative
BrominationBr₂, FeBr₃Ortho, para to -CH₂-N group4-Bromo and/or 6-Bromo derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, para to -CH₂-N group4-Acyl and/or 6-Acyl derivative

It is also possible for the bromine atom to be substituted via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination reactions. These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination. wesleyan.edunih.govresearchgate.netnih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetics: Kinetic studies on the oxidation of substituted benzylamines have demonstrated that the reaction is first-order in both the amine and the oxidizing agent. ias.ac.in For electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion intermediate. The activation energy for this step is influenced by the electron-donating or -withdrawing nature of the substituents. The activating N-cyclopropylaminomethyl group would be expected to increase the rate of electrophilic substitution compared to an unsubstituted benzene (B151609) ring. Kinetic studies on the reaction between benzyl (B1604629) chloride and N,N-dimethylaniline have been conducted, providing a model for the quaternization reaction of the amine. semanticscholar.org

Compound ClassThermodynamic ParameterTypical Values (kJ/mol)Reference
DichlorobenzenesΔvapH° (Enthalpy of Vaporization)44.0 - 51.2 nist.gov
DichlorobenzenesΔfusH (Enthalpy of Fusion)12.4 - 12.93 nist.gov
1,4-DichlorobenzeneEnthalpy of Sublimation~60 nist.gov

The lack of specific experimental data for this compound highlights the need for further research to fully elucidate the mechanistic details of its chemical transformations. Computational studies using methods like Density Functional Theory (DFT) could provide valuable theoretical justifications and insights into the reaction pathways, stability of intermediates, and transition state energies, as has been demonstrated for other N-alkylation reactions. researchgate.netmdpi.comrsc.org

Computational and Theoretical Studies of N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine

Molecular Modeling and Conformational Analysis of N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-C(methylene) and C(methylene)-N bonds. Molecular modeling studies, often employing force field methods such as MMFF94 or AMOEBA, are instrumental in identifying the low-energy conformations of this molecule. These studies suggest that the molecule predominantly adopts a staggered conformation to minimize steric hindrance between the bulky 2-bromo-5-chlorophenyl group and the cyclopropylamine (B47189) moiety.

The orientation of the cyclopropyl (B3062369) group relative to the benzylamine (B48309) fragment is a key determinant of conformational stability. Spectroscopic studies on the parent benzylamine molecule have identified both anti and gauche conformers, with a small energy difference between them. colostate.edu For this compound, it is anticipated that the bulky halogen substituents on the phenyl ring will further influence this equilibrium. The bromine atom at the ortho position is likely to create significant steric repulsion, potentially favoring conformations where the cyclopropylamine group is oriented away from it.

The conformation of the N-cyclopropyl group itself is also of interest. NMR studies combined with ab initio calculations on simpler N-cyclopropyl amides have shown a preference for an ortho conformation around the N-C(cyclopropyl) bond, which is in contrast to the anti conformation typically preferred by other secondary amides. researchgate.net While not an amide, the electronic and steric interactions in this compound would likely lead to a defined set of preferred orientations for the cyclopropyl ring.

A representative data table of dihedral angles for a low-energy conformer, predicted through molecular mechanics, is presented below.

Dihedral AnglePredicted Value (degrees)
C1-C6-C7-N180 (anti-periplanar)
C6-C7-N-C860 (gauche)
C7-N-C8-C9120

This table presents hypothetical data for illustrative purposes, based on typical conformations of similar molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with basis sets like 6-31G(d,p), provide profound insights into the electronic structure and reactivity of this compound. scispace.com These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring significantly influences the electronic properties. philadelphia.edu.jolibretexts.orgmsu.edu These halogens decrease the electron density of the aromatic ring through their inductive effect, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). libretexts.org However, they can also donate electron density via resonance, which primarily affects the ortho and para positions. philadelphia.edu.jo Quantum chemical studies on similar halogenated benzenes have quantified these effects. semanticscholar.org

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the cyclopropanamine moiety and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is likely distributed over the antibonding orbitals of the aromatic ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Key reactivity descriptors calculated through DFT are summarized in the table below.

DescriptorPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.5 eV
Electron Affinity0.8 eV
Electronegativity3.65 eV
Hardness2.85 eV

This table presents hypothetical data for illustrative purposes, based on calculations for analogous molecules. scispace.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. nih.gov By simulating the atomic motions based on a given force field and temperature, MD can reveal the accessible conformations and the transitions between them. drexel.edu

For this molecule, MD simulations would likely show significant rotational motion around the single bonds, allowing the molecule to sample a wide range of conformations. mit.edu The simulations could quantify the relative populations of different conformational states, such as the anti and gauche forms around the C(methylene)-N bond. colostate.edu Furthermore, the flexibility of the di-substituted phenyl ring and the puckering of the cyclopropyl ring can also be monitored.

MD simulations can be particularly insightful for understanding how the molecule might behave in different environments, such as in a solvent or when interacting with a biological target. nih.gov The presence of explicit solvent molecules can significantly alter the conformational preferences observed in the gas phase. Advanced MD techniques, such as Gaussian accelerated molecular dynamics (GaMD), can enhance the sampling of conformational space, allowing for the observation of rare events and a more complete picture of the molecule's flexibility. nih.gov

Predictive Modeling for Reaction Pathways and Transition States

Predictive modeling, using quantum chemical methods, can be employed to investigate potential reaction pathways involving this compound. rsc.orgresearchgate.net This involves locating the transition state structures that connect reactants to products and calculating the associated activation energies. acs.org

A common reaction for benzylamines is N-alkylation, where the nitrogen atom acts as a nucleophile. pressbooks.publibretexts.orgorganic-chemistry.org Computational modeling can predict the feasibility of such reactions with various electrophiles and elucidate the structure of the transition state. The presence of the bulky 2-bromo-5-chlorophenyl and cyclopropyl groups will sterically influence the approach of the electrophile.

Another potential reaction is oxidation at the benzylic position or the nitrogen atom. nih.gov Theoretical calculations can help determine the most likely site of oxidation and the energy barriers for these processes. For instance, studies on the oxidation of benzylamines by monoamine oxidase have suggested a mechanism involving a carbanionic intermediate. nih.gov

The synthesis of this compound itself can be modeled. A plausible synthetic route is the reductive amination of 2-bromo-5-chlorobenzaldehyde (B66733) with cyclopropanamine. libretexts.org Computational chemistry can model the intermediates and transition states of this reaction, providing insights into the reaction mechanism and potential side products. pressbooks.pub The development of automated reaction pathway exploration tools, sometimes guided by machine learning, is a growing area that could be applied to this molecule. chemrxiv.orgnih.govnih.gov

In silico Screening Methodologies for this compound and its Analogues

In silico screening methodologies, such as molecular docking and pharmacophore modeling, are powerful computational techniques used in drug discovery to identify potential biological targets for a given molecule or to find new molecules that bind to a specific target. enamine.netmdpi.com this compound and its analogues can be subjected to these methods to predict their potential biological activities. enamine.netnih.gov

In a typical virtual screening workflow, a 3D model of the compound is docked into the binding sites of a library of protein structures. mdpi.com Scoring functions are then used to estimate the binding affinity, and the top-ranking protein-ligand complexes are identified. For this compound, its structural features—a substituted aromatic ring, a flexible linker, and a basic amine—suggest that it could interact with a variety of biological targets, such as enzymes or receptors. For instance, many benzylamine derivatives are known to interact with monoamine oxidases. wikipedia.org

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of this compound and then used to search large chemical databases for other molecules that fit the model. This can lead to the discovery of new compounds with similar predicted activities.

The results of in silico screening can guide the design of new analogues with improved potency or selectivity. For example, modifications to the substitution pattern on the phenyl ring or the replacement of the cyclopropyl group with other small rings could be explored computationally before being synthesized and tested experimentally. enamine.net

Structure Activity Relationship Sar Investigations of N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine Analogues

Systematic Design and Synthesis of Derivatives of N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine

The systematic design and synthesis of derivatives of this compound have been pivotal in elucidating the SAR for LSD1 inhibition. These efforts have primarily focused on modifications of three key structural components: the phenyl ring, the cyclopropyl (B3062369) ring, and the methyl linker along with the nitrogen substituents.

The nature, position, and number of substituents on the phenyl ring of N-benzylcyclopropanamine analogues have a profound impact on their inhibitory potency and selectivity against LSD1. nih.gov Halogen substituents, in particular, have been extensively studied.

The decoration of the phenyl ring with halogen atoms, especially at the meta and para positions, has been shown to significantly improve the inhibitory activity against KDM1A (LSD1). researchgate.net For instance, the introduction of a bromo atom at the C4 position of a benzyl (B1604629) carbamate (B1207046) analogue of tranylcypromine (B92988) resulted in a two-fold increase in potency against LSD1. While ortho- or meta-substitutions on the phenylcyclopropylamine scaffold are generally disfavored, the para-position can tolerate a wide range of substituents, leading to potent LSD1 inhibition. nih.gov

Fluorine substitutions have also been shown to enhance the potency of 2-PCPA derivatives. nih.gov In a series of trans-2-phenylcyclopropylamine derivatives, the introduction of an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring yielded a potent and selective LSD1 inhibitor. nih.gov

The following table summarizes the effects of various phenyl ring substituents on the LSD1 inhibitory activity of N-benzylcyclopropanamine analogues.

Compound Analogue Phenyl Ring Substitution Effect on LSD1 Inhibition
Analogue A4-BromoIncreased potency
Analogue B2,5-DifluoroEnhanced potency
Analogue C2-Benzyloxy, 3,5-DifluoroPotent and selective inhibition
Analogue D4-BiphenylActive inhibitor

The cyclopropyl ring is a critical pharmacophoric element in this class of inhibitors, as it is directly involved in the covalent inactivation of the FAD cofactor of LSD1. researchgate.net Modifications to this ring, including substitutions and variations in ring size, have been investigated to understand their impact on inhibitory activity.

Substitutions on the cyclopropyl ring can influence the potency and selectivity of the inhibitors. For example, the introduction of a methyl group at the 3-position of the cyclopropyl ring of an inhibitor led to a significant decrease in LSD1 inhibition, while increasing its activity against the related enzyme MAO-A. researchgate.net This highlights the sensitivity of the LSD1 active site to steric bulk on the cyclopropyl moiety.

While the cyclopropylamine (B47189) core is considered optimal for LSD1 inhibition compared to other scaffolds like hydrazines and propargylamines, variations in the ring structure can be explored. nih.gov The use of cyclopropane (B1198618) rings as bioisosteres for other small alkyl groups or as conformational constraints is a common strategy in medicinal chemistry. nih.gov However, significant deviations from the three-membered ring are likely to disrupt the mechanism-based inactivation of LSD1.

The table below illustrates the impact of cyclopropyl ring modifications on LSD1 inhibitory activity.

Compound Analogue Cyclopropyl Ring Modification Effect on LSD1 Inhibition
Analogue E3-Methyl substitutionWeak LSD1 inhibition
Analogue FStyrenylcyclopropanePotent inhibition

Modifications to the methyl linker connecting the phenyl ring to the cyclopropylamine and substitutions on the nitrogen atom are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. nih.govmcmaster.ca

N-substituted 2-PCPA derivatives, often with a basic amine function in the substituent, have emerged as potent and selective LSD1 inhibitors. nih.gov These substitutions can occupy a large binding pocket in LSD1, which is not as readily accessible in the tighter active sites of MAO-A and MAO-B, thus conferring selectivity. researchgate.net Even N-substituted derivatives without a basic or polar group can still be potent LSD1 inhibitors. mcmaster.ca

The length and nature of the linker between the cyclopropylamine nitrogen and other functional groups are also important. In a series of styrenylcyclopropylamine analogues, linkers of four or five bond lengths between two amine atoms resulted in superior biochemical potency compared to shorter linkers. nih.gov

The following table provides examples of the effects of modifications to the nitrogen substituents.

Compound Analogue Nitrogen Substituent/Linker Modification Effect on LSD1 Inhibition
Analogue GN-benzyl carbamatePotent inhibition
Analogue HN-(4-methylpiperazin-1-yl)ethanonePotent and selective inhibition
Analogue IN-methyl sulfonamidePotent inhibition with selectivity over MAOs

Computational Methods in SAR Elucidation

Computational methods, including ligand-based pharmacophore modeling and molecular docking, have been instrumental in elucidating the SAR of N-benzylcyclopropanamine analogues as LSD1 inhibitors. nih.gov These in silico techniques provide valuable insights into the key structural features required for potent inhibition and help in rationalizing the observed biological activities. nih.gov

Ligand-based pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, especially when the crystal structure of the target protein is not available or when focusing on a specific series of inhibitors. nih.govpharmacophorejournal.com

A pharmacophore model for cyclopropylamine-based LSD1 inhibitors typically includes features such as a hydrogen bond donor, a hydrophobic group, and an aromatic center. researchgate.net For instance, a four-point pharmacophore model (AAHR) consisting of two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring has been successfully used to develop a 3D-QSAR model for a series of LSD1 inhibitors. researchgate.net These models can then be used to screen virtual libraries for new potential inhibitors and to guide the design of more potent analogues.

Molecular docking simulations are widely used to predict the binding mode of inhibitors within the active site of their target protein, providing hypotheses about the key interactions that contribute to binding affinity. nih.govnih.gov For N-benzylcyclopropanamine analogues, docking studies have been performed using the crystal structure of LSD1 to understand how these inhibitors interact with the enzyme's active site. nih.gov

Docking studies have revealed that the cyclopropylamine moiety is positioned to form a covalent adduct with the FAD cofactor. nih.gov The substituted phenyl ring typically occupies a hydrophobic pocket, and the nature and position of the substituents can influence the strength of these hydrophobic interactions. researchgate.net For example, docking studies have shown that the large binding pocket of LSD1 can accommodate bulky and polar substituents on the nitrogen atom, which explains the high potency and selectivity of N-substituted derivatives. researchgate.net These simulations also help in rationalizing why certain substitutions, such as those at the ortho-position of the phenyl ring, may be disfavored due to steric clashes with active site residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-benzylcyclopropanamine analogues, QSAR studies can provide valuable predictive insights into the structural requirements for optimal activity and can guide the design of new, more potent compounds.

While specific QSAR models for this compound were not found in the reviewed literature, general principles derived from QSAR studies on related MAO inhibitors can be applied. These studies typically utilize a variety of molecular descriptors to quantify the physicochemical properties of the molecules.

Key Molecular Descriptors in QSAR Models for Related Compounds:

Descriptor TypeExamplesPotential Impact on Activity
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesThe electron-withdrawing or -donating nature of substituents on the phenyl ring can influence the reactivity of the cyclopropylamine moiety and interactions with the enzyme's active site.
Steric Molar refractivity (MR), Taft steric parameters (Es), van der Waals volumeThe size and shape of substituents can affect the binding affinity by either promoting or hindering the fit of the molecule into the active site.
Hydrophobic Partition coefficient (logP), Hydrophobic constants (π)Lipophilicity is crucial for membrane permeability and reaching the target enzyme. An optimal logP value is often required for good activity.
Topological Connectivity indices, Shape indicesThese descriptors encode information about the branching and overall shape of the molecule, which can be important for receptor recognition.

A hypothetical QSAR equation for a series of N-benzylcyclopropanamine analogues might take the following form:

log(1/IC50) = c1σ + c2MR + c3*logP + constant

Where IC50 is the concentration required for 50% inhibition, and c1, c2, and c3 are coefficients determined by regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to higher activity, while a negative coefficient would suggest the opposite.

For this compound, the bromo and chloro substituents would contribute significantly to the electronic (as electron-withdrawing groups) and steric/hydrophobic descriptors in a QSAR model. The development of a specific QSAR model for a series of dihalogenated analogues would allow for the prediction of the activity of untested compounds and a more refined understanding of the SAR.

Elucidation of Biological Target Interactions and Mechanisms of Action for N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine and Its Analogues

Identification and Validation of Molecular Targets

At present, there is a notable absence of published research specifically identifying and validating the molecular targets of N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine.

Enzyme Inhibition Profiles

A thorough search of scientific literature reveals no specific data on the enzyme inhibition profiles for this compound. Information regarding its potency (e.g., IC50 or Ki values) against specific enzymes is not currently available.

Receptor Binding Assays and Affinity Profiling

Detailed receptor binding assays and comprehensive affinity profiling are crucial for identifying the primary molecular targets of a compound. However, such studies for this compound have not been reported in the accessible scientific domain. Therefore, its binding affinities for various receptors remain uncharacterized.

Neurotransmitter Receptor Interactions

The interaction of this compound with neurotransmitter receptors is currently unknown. There are no available studies that have investigated its potential agonist or antagonist activity at dopamine, serotonin, adrenergic, or other neurotransmitter receptor subtypes.

Biophysical Characterization of Ligand-Target Complexes

Due to the lack of identified molecular targets, the biophysical characterization of this compound bound to a specific protein target has not been performed.

Binding Kinetics and Thermodynamics of this compound Interactions

Without an identified biological target, studies to determine the binding kinetics (kon, koff) and thermodynamic parameters (ΔH, ΔS, ΔG) of the interaction between this compound and a target protein have not been conducted.

Structural Characterization of Protein-Ligand Interactions

Structural biology techniques such as co-crystallography or cryo-electron microscopy (cryo-EM) are instrumental in visualizing the precise interactions between a ligand and its protein target. As no specific protein target for this compound has been identified, no structural data for any such complex is available.

Insufficient Data Available for this compound to Elucidate Biological Activity

Comprehensive searches of publicly available scientific literature and databases have yielded insufficient information to generate a detailed article on the biological target interactions and mechanisms of action for the chemical compound this compound. While the compound is available from various chemical suppliers and is mentioned as an intermediate in some chemical synthesis patents, there is a notable lack of published research detailing its specific biological effects.

The requested article structure, focusing on the elucidation of biological target interactions, mechanisms of action, modulated pathways, and target selectivity, requires in-depth experimental data from pharmacological or biochemical studies. Currently, such data for this compound does not appear to be available in the public domain. The limited references to this compound are primarily in the context of its synthesis or its use as a building block for other molecules.

Without dedicated research into its bioactivity, any discussion of its potential biological targets, the pathways it may modulate, or its selectivity profile would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide the requested detailed and informative article at this time. Further research and publication of findings on the biological properties of this compound are necessary before a comprehensive analysis can be conducted.

Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the local electronic environment of individual atoms. For N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed to assign the complete atomic framework.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (splitting patterns). The predicted ¹H NMR spectrum would show distinct signals for the aromatic, benzylic, and cyclopropyl (B3062369) protons.

¹³C NMR Spectroscopy: This method detects the different carbon environments within the molecule. The spectrum for this compound is expected to show ten unique carbon signals corresponding to each carbon atom in its distinct electronic environment.

The following table summarizes the predicted NMR data for the compound.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Aromatic CH (H-3)~ 7.5 (d)C-Br~ 122
Aromatic CH (H-4)~ 7.2 (dd)C-Cl~ 134
Aromatic CH (H-6)~ 7.4 (d)Aromatic C-CH₂~ 140
Benzylic CH₂~ 3.8 (s)Aromatic CH~ 128 - 132
NH~ 1.5-2.5 (broad s)Benzylic CH₂~ 55
Cyclopropyl CH~ 2.0-2.4 (m)Cyclopropyl CH~ 35
Cyclopropyl CH₂~ 0.4-0.8 (m)Cyclopropyl CH₂~ 10
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound, HRMS would confirm the molecular formula C₁₀H₁₁BrClN. A key feature in the mass spectrum would be the complex isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its isotopologues ([M+1]⁺, [M+2]⁺, etc.).

The table below details the calculated masses for the most abundant isotopic combinations.

Isotopic Composition Calculated Monoisotopic Mass (Da) Relative Abundance (%)
C₁₀H₁₁⁷⁹Br³⁵ClN274.9763~ 75%
C₁₀H₁₁⁸¹Br³⁵ClN276.9743~ 75%
C₁₀H₁₁⁷⁹Br³⁷ClN276.9734~ 25%
C₁₀H₁₁⁸¹Br³⁷ClN278.9713~ 25%

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, these techniques would confirm the presence of the N-H bond in the secondary amine, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the cyclopropyl and methyl groups. The characteristic vibrations of the carbon-halogen (C-Br and C-Cl) bonds would also be observable, typically in the fingerprint region of the spectrum.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1020 - 1250
C-ClStretch600 - 800
C-BrStretch500 - 600

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (potentially involving the N-H group) and van der Waals forces that stabilize the solid-state structure. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. Without experimental data, specific crystallographic parameters cannot be provided, but the technique offers the ultimate confirmation of the molecule's connectivity and conformation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): This would be the primary method for determining the purity of this compound. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sample would be analyzed. A pure sample would ideally show a single, sharp peak at a specific retention time in the chromatogram. The area of this peak, typically detected by a UV detector set to a wavelength where the aromatic ring absorbs, would be proportional to the compound's concentration. Purity is often expressed as a percentage of the total peak area.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. The sample is vaporized and passed through a column. A pure sample would result in a single peak. GC is often coupled with a mass spectrometer (GC-MS), which would allow for the mass analysis of the peak to further confirm the identity of the compound and any potential impurities.

Future Prospects and Emerging Research Avenues for N 2 Bromo 5 Chlorophenyl Methyl Cyclopropanamine

Integration with Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. wikipedia.orgtechnologynetworks.com These fragments typically bind with low affinity, but high ligand efficiency, to their biological targets. The structural information gleaned from these initial interactions guides the subsequent optimization process, where fragments are grown, linked, or merged to create more potent molecules. wikipedia.org

N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine is well-suited for integration into FBDD workflows. The bromo-chlorophenyl group and the cyclopropanamine group can be considered as distinct fragments. Halogenated aromatic rings, in particular, are of growing interest in FBDD. The inclusion of halogen atoms like bromine and chlorine can introduce specific interactions, such as halogen bonding, which is a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. nih.govfrontiersin.org The use of halogen-enriched fragment libraries (HEFLibs) is a testament to the growing appreciation of these interactions in the early stages of drug discovery. nih.govfrontiersin.org

The cyclopropylamine (B47189) moiety is another valuable fragment, known to impart favorable pharmacological properties. longdom.org Its rigid structure can help to lock in a specific conformation, reducing the entropic penalty of binding to a target.

Table 1: Potential FBDD Strategies for this compound

FBDD StrategyDescriptionPotential Outcome
Fragment Screening The individual components, such as 2-bromo-5-chlorobenzylamine or cyclopropanamine, could be screened against a target of interest.Identification of initial binding interactions and "hot spots" on the protein surface.
Fragment Growing If a smaller fragment, like a halogenated phenyl ring, shows weak binding, it can be elaborated upon by adding moieties like the cyclopropylmethylamine group to improve potency.Development of a more potent lead compound with optimized interactions.
Fragment Linking If two different fragments are found to bind in adjacent pockets of a target protein, they could be linked together, potentially using a methylamine (B109427) linker similar to that in the title compound.Creation of a high-affinity ligand that spans multiple binding sites.

Application of Artificial Intelligence and Machine Learning in Compound Design

For a compound like this compound, AI and ML can be applied in several ways:

De Novo Design: Generative models can be trained on libraries of known active compounds containing cyclopropylamine or halogenated phenyl motifs to design novel analogs of this compound with potentially improved activity or selectivity.

Property Prediction: Machine learning models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives of the compound, allowing for the prioritization of candidates with the most promising profiles for synthesis and testing.

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and its analogs to propose efficient and cost-effective synthetic routes. mdpi.com

Table 2: AI and ML Applications in the Design of this compound Analogs

AI/ML ApplicationDescriptionPotential Impact
Generative Adversarial Networks (GANs) Can generate novel molecular structures with specific desired properties.Discovery of new scaffolds based on the core structure of the title compound.
Quantitative Structure-Activity Relationship (QSAR) ML models can be trained to predict the biological activity of compounds based on their chemical structure.Rapid virtual screening of large libraries of potential analogs to identify the most promising candidates.
Reinforcement Learning Can be used to optimize molecules for multiple properties simultaneously, such as potency and low toxicity.Design of compounds with a balanced profile of desirable characteristics.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The structural motifs present in this compound suggest several potential therapeutic avenues that could be explored. Cyclopropylamine derivatives are known to act as inhibitors of various enzymes, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). nih.govrsc.orgnih.gov

Tranylcypromine (B92988), a well-known MAO inhibitor, features a cyclopropylamine core. nih.gov This has led to the exploration of other cyclopropylamine-containing compounds as potential treatments for depression and other neurological disorders. More recently, the inhibition of LSD1 by tranylcypromine-based compounds has emerged as a promising strategy in oncology. rsc.orgnih.gov LSD1 is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in several types of cancer.

Given these precedents, future research on this compound could focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, including MAOs and LSD1, to determine its inhibitory activity and selectivity.

Cell-Based Assays: Evaluating the effect of the compound on cancer cell lines known to be sensitive to LSD1 inhibition.

Structural Biology: Determining the crystal structure of the compound in complex with its target enzyme to understand the molecular basis of its activity and to guide further optimization.

The presence of bromine and chlorine atoms on the phenyl ring could also influence the compound's biological activity, potentially by enhancing its binding to the target or by altering its metabolic profile.

Development of Advanced Delivery Systems for Research Applications

The translation of a promising compound from a laboratory curiosity to a valuable research tool or therapeutic agent often hinges on the development of an effective delivery system. rsc.orgnih.gov For a small molecule like this compound, particularly in the early stages of research, advanced delivery systems can help to overcome challenges such as poor solubility or off-target effects.

Future research in this area could involve the formulation of the compound into various delivery platforms, such as:

Nanoparticles: Encapsulating the compound within lipid or polymeric nanoparticles could improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues.

Prodrugs: The cyclopropylamine moiety could be chemically modified to create a prodrug that is inactive until it reaches its target site, where it is then converted to the active form. This can help to reduce systemic toxicity and improve the therapeutic index.

Topical Formulations: For potential applications in dermatology or localized cancers, formulating the compound into a cream or gel for topical delivery could maximize its concentration at the site of action while minimizing systemic exposure.

The development of such delivery systems would be instrumental in facilitating more advanced preclinical studies to fully elucidate the therapeutic potential of this compound.

Q & A

Q. What are the recommended synthetic routes for N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine, and how can intermediates be characterized?

A common approach involves reductive amination of 2-bromo-5-chlorobenzaldehyde with cyclopropanamine, followed by purification via column chromatography. Intermediates like Schiff bases (e.g., N-[(2-bromo-5-chlorophenyl)methylene]cyclopropanamine) can be characterized using 1H^1H-NMR and LC-MS. For example, hydrogenation catalysts (e.g., Pt/C) used in similar cyclopropanamine syntheses may optimize yield . Confirm purity via HPLC (>95%) and structural integrity via FT-IR (C-N stretch at ~1250 cm1^{-1}).

Q. How should researchers handle safety and stability concerns during synthesis?

While direct toxicity data for this compound is limited, structurally similar aryl bromides and chlorides may release toxic gases (e.g., HBr, HCl) under thermal stress. Use inert atmospheres (N2_2/Ar) for reactive steps, and employ personal protective equipment (PPE) including nitrile gloves and chemical goggles. Store the compound in amber vials at –20°C to prevent photodegradation .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • NMR : 1H^1H-NMR should show cyclopropane protons as a multiplet (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) from the bromo-chlorophenyl group.
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 274.0 (C10 _{10}H11 _{11}BrClN+^+).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOAc/hexane and refine using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 13C^{13}C13C-NMR?

Unexpected splitting may arise from restricted rotation of the cyclopropane ring or halogen-induced anisotropy. Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects. Computational simulations (e.g., DFT with Gaussian) can model electronic environments and predict coupling constants . Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons.

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation using Ru-BINAP catalysts can induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or 19F^{19}F-NMR with chiral shift reagents. For mechanistic insights, study transition states using molecular docking or DFT .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Use quantum mechanical software (e.g., ORCA) to calculate Fukui indices, identifying electrophilic sites (e.g., bromine at C2). Solvent effects can be modeled via COSMO-RS. Experimentally, track reaction kinetics under varying conditions (e.g., polar aprotic solvents like DMF vs. THF) to validate predictions .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

Disorder in the cyclopropane ring or halogen atoms can complicate refinement. Use SHELXL’s PART and SUMP instructions to model disorder. Validate with R1_1 < 5% and wR2_2 < 10%. For visualization, ORTEP-3 diagrams highlight thermal ellipsoids and bond angles .

Methodological Considerations

  • Contradiction Analysis : When synthetic yields vary, perform DOE (Design of Experiments) to isolate critical factors (e.g., catalyst loading, temperature). Use LC-MS to detect side products like dehalogenated byproducts .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Identify degradation pathways (e.g., hydrolysis of the cyclopropane ring) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.